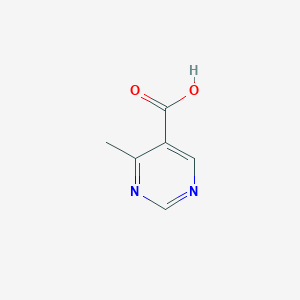
4-Methylpyrimidin-5-carbonsäure
Übersicht
Beschreibung
4-Methylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 4-Methylpyrimidine-5-carboxylic acid are not fully known due to limited research. As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules. Pyrimidines play a crucial role in the structure of nucleic acids, being one of the two types of base pairs in DNA and RNA .
Cellular Effects
Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Pyrimidines, however, are involved in several key metabolic pathways, including nucleotide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-5-carboxylic acid typically involves the hydrolysis of ethyl 4-methylpyrimidine-5-carboxylate. The ester is refluxed with sodium hydroxide in water, followed by acidification with concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 4-Methylpyrimidine-5-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using similar hydrolysis reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological and industrial applications .
Wirkmechanismus
The mechanism of action of 4-Methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-methylpyrimidine-5-carbaldehyde
- 4-Methyl-5-pyrimidinecarboxylic acid
- 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Comparison: 4-Methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVXAAUYHOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565464 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-92-7 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-methylpyrimidine-5-carboxylic acid synthesized, and what are its potential applications?
A: One method for synthesizing 4-methylpyrimidine-5-carboxylic acid derivatives involves a direct condensation reaction between benzoylguanidines and ethyl α-formylacetoacetate. [] This reaction pathway provides access to previously inaccessible 2-benzamidopyrimidines, which are structurally related to 4-methylpyrimidine-5-carboxylic acid.
Q2: What is the impact of 4-methylpyrimidine-5-carboxylic acid derivatives on seed germination and growth?
A: Studies on Rhododendron species demonstrate that pre-sowing treatment with 4-methylpyrimidine-5-carboxylic acid derivatives, particularly 2-benzylamino-4-methylpyrimidine-5-carboxylic acid, positively influences seed germination and seedling height. [] This effect is concentration-dependent, with higher concentrations generally leading to greater improvements in both germination rates and seedling growth. The study highlights the potential of these compounds to enhance plant propagation and cultivation.
Q3: Can 4-methylpyrimidine-5-carboxylic acid be used to synthesize other heterocyclic compounds?
A: Yes, research suggests that reacting 4-methylpyrimidine-5-carboxylic acids with thionyl chloride can lead to the formation of furo[3,4-d]pyrimidine derivatives. [] This reaction pathway highlights the versatility of 4-methylpyrimidine-5-carboxylic acid as a building block for synthesizing diverse heterocyclic systems, which are of significant interest in medicinal and materials chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
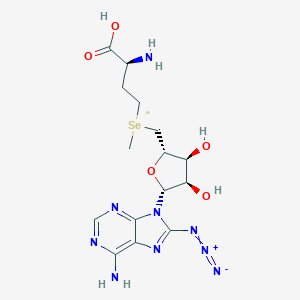

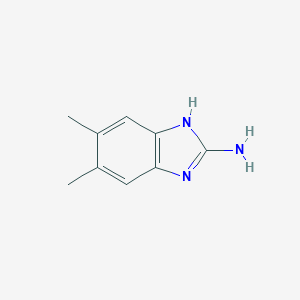

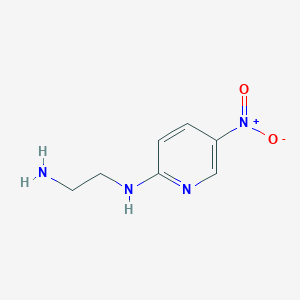


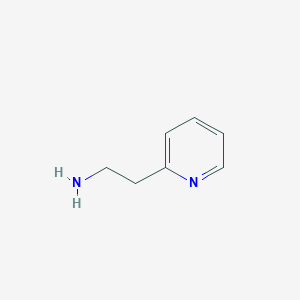

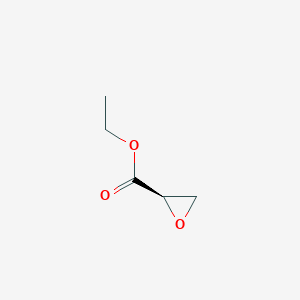
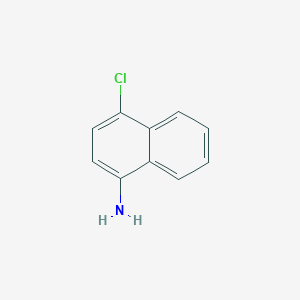
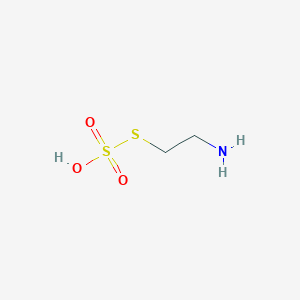
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)

